molecular formula C15H17IO3 B6324393 (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-39-5

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324393
CAS No.: 735275-39-5
M. Wt: 372.20 g/mol
InChI Key: BRTJQTYCGVEPNG-PWSUYJOCSA-N
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Description

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

    Attachment of the Iodophenyl Group: The iodophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl iodide reacts with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodophenyl group in (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also participate in halogen bonding, which can influence the compound’s reactivity and binding affinity.

Properties

IUPAC Name

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJQTYCGVEPNG-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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